molecular formula C25H24N2O2S B2568016 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylsulfanyl)propanamide CAS No. 1206988-85-3

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylsulfanyl)propanamide

Cat. No.: B2568016
CAS No.: 1206988-85-3
M. Wt: 416.54
InChI Key: PLEGEOJMKAFEIU-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylsulfanyl)propanamide is a useful research compound. Its molecular formula is C25H24N2O2S and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications

1. Synthetic Chemistry and Intermediate Products

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylthio)propanamide and related compounds have been studied for their roles in synthetic chemistry. Mikhailovskii et al. (2015) explored the thiocarbamoylation of tetrahydroisoquinolines, noting that N-benzoyl thioamides are of interest as intermediate products and potential biologically active substances (Mikhailovskii et al., 2015).

2. Biological Activity and Therapeutic Potential

  • Compounds related to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylthio)propanamide have been investigated for various biological activities. For instance, Zablotskaya et al. (2013) synthesized and characterized derivatives of tetrahydroisoquinolin and found them to have significant psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities, suggesting potential therapeutic applications (Zablotskaya et al., 2013).

3. Anticancer Research

  • The tetrahydroisoquinoline moiety, a part of the chemical structure of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylthio)propanamide, is noted in cancer research. Redda et al. (2010) reported that derivatives of tetrahydroisoquinoline showed potent cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Redda et al., 2010).

4. Chemical Reactions and Mechanisms

  • Research on tetrahydroisoquinoline derivatives includes studies on their chemical reactions and mechanisms. Szakonyi et al. (2002) examined the cyclopropanation of N-benzoyl-1,2,3,4-tetrahydroquinoline, contributing to the understanding of complex chemical processes involving these compounds (Szakonyi et al., 2002).

5. Fluorescent Probes and Imaging Applications

  • The structure of compounds like N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylthio)propanamide has been utilized in developing fluorescent probes. Sun et al. (2018) created a two-photon fluorescent probe for detecting 1, 4-dithiothreitol, indicating the use of such structures in biochemical imaging (Sun et al., 2018).

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c28-24(15-17-30-22-11-5-2-6-12-22)26-21-13-14-23-20(18-21)10-7-16-27(23)25(29)19-8-3-1-4-9-19/h1-6,8-9,11-14,18H,7,10,15-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEGEOJMKAFEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)CCSC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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